ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate
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Overview
Description
Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a fluoro group, a tert-butoxycarbonylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate typically involves multiple steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonylamino group.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Reduction: Reduction reactions can target the fluoro group or the ester group, leading to the formation of alcohols or alkanes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with the fluoro group replaced by the nucleophile.
Scientific Research Applications
Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluoro-substituted cyclohexane derivatives on biological systems.
Mechanism of Action
The mechanism of action of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the tert-butoxycarbonylamino group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,3S,4R)-4-amino-3-fluoro-cyclohexanecarboxylate
- Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-chloro-cyclohexanecarboxylate
- Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-methyl-cyclohexanecarboxylate
Uniqueness
Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and development.
Properties
Molecular Formula |
C14H24FNO4 |
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Molecular Weight |
289.34 g/mol |
IUPAC Name |
ethyl (1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m1/s1 |
InChI Key |
MJGYMQNPIIFHFQ-OUAUKWLOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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